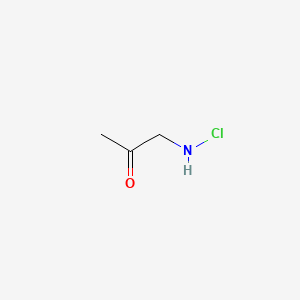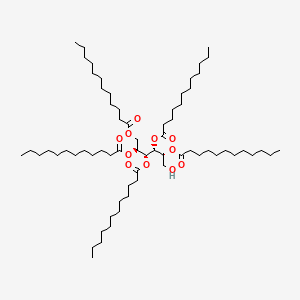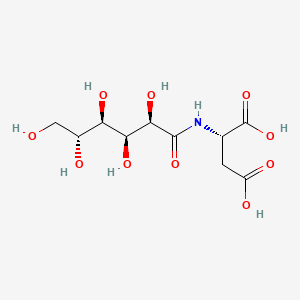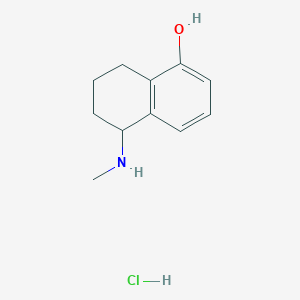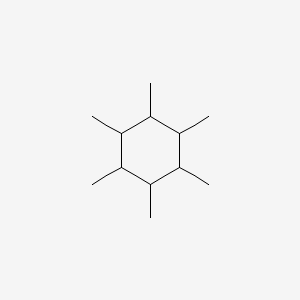
Cyclohexane, 1,2,3,4,5,6-hexamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1,2,3,4,5,6-hexamethyl- is an organic compound with the molecular formula C12H24 . It is a derivative of cyclohexane where all six hydrogen atoms on the ring are replaced by methyl groups. This compound is known for its unique structural properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexane, 1,2,3,4,5,6-hexamethyl- typically involves the alkylation of cyclohexane with methylating agents under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the selective formation of the hexamethyl derivative.
Industrial Production Methods: In an industrial setting, the production of Cyclohexane, 1,2,3,4,5,6-hexamethyl- can be scaled up using continuous flow reactors. The process involves the same principles as the laboratory synthesis but is optimized for higher yields and efficiency. The use of advanced catalysts and reaction conditions helps in achieving the desired product with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexane, 1,2,3,4,5,6-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of hexamethylcyclohexanone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium, resulting in the formation of hexamethylcyclohexane.
Substitution: Halogenation reactions can occur where one or more methyl groups are replaced by halogen atoms using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2), UV light
Major Products Formed:
Oxidation: Hexamethylcyclohexanone
Reduction: Hexamethylcyclohexane
Substitution: Halogenated derivatives of Cyclohexane, 1,2,3,4,5,6-hexamethyl-
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1,2,3,4,5,6-hexamethyl- has several applications in scientific research:
Chemistry: It is used as a model compound in studying the effects of methyl substitution on cyclohexane’s chemical and physical properties.
Biology: The compound is used in biochemical studies to understand the interactions of methylated cyclohexane derivatives with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific steric and electronic properties.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other complex organic compounds.
Wirkmechanismus
The mechanism by which Cyclohexane, 1,2,3,4,5,6-hexamethyl- exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In biological systems, the methyl groups can influence the compound’s interaction with enzymes and receptors, affecting its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane, 1,2,3,4,5,6-hexamethyl- can be compared with other methylated cyclohexane derivatives such as:
- Cyclohexane, 1,2,3,4,5-pentamethyl-
- Cyclohexane, 1,2,3,4-tetramethyl-
- Cyclohexane, 1,2,3-trimethyl-
Uniqueness: The uniqueness of Cyclohexane, 1,2,3,4,5,6-hexamethyl- lies in its complete methyl substitution, which significantly alters its chemical and physical properties compared to its less substituted counterparts. This makes it a valuable compound for studying the effects of extensive methylation on cyclohexane’s behavior and reactivity.
Eigenschaften
CAS-Nummer |
1795-13-7 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexamethylcyclohexane |
InChI |
InChI=1S/C12H24/c1-7-8(2)10(4)12(6)11(5)9(7)3/h7-12H,1-6H3 |
InChI-Schlüssel |
CRZVDNMIWUHMQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(C1C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


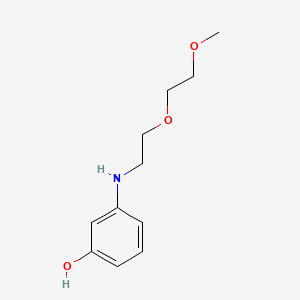
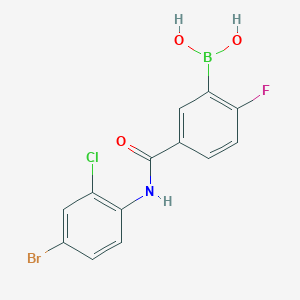

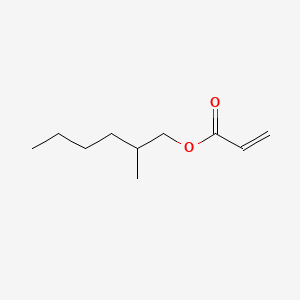

![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)

